molecular formula C7H13NO3S B13199963 8-Oxabicyclo[3.2.1]octane-2-sulfonamide

8-Oxabicyclo[3.2.1]octane-2-sulfonamide

Cat. No.: B13199963
M. Wt: 191.25 g/mol
InChI Key: JLOMKANEGDQUIZ-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]octane-2-sulfonamide is a bicyclic compound featuring an oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide can be achieved through several methods. One efficient method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the construction of 8-oxabicyclo[3.2.1]octanes with a wide substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the methodologies used in laboratory synthesis can be scaled up for industrial applications. The use of efficient catalytic systems and tandem reactions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]octane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-Oxabicyclo[3.2.1]octane-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]octane-2-sulfonamide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles or electrophiles, leading to various chemical transformations. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]octane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

8-oxabicyclo[3.2.1]octane-2-sulfonamide

InChI

InChI=1S/C7H13NO3S/c8-12(9,10)7-4-2-5-1-3-6(7)11-5/h5-7H,1-4H2,(H2,8,9,10)

InChI Key

JLOMKANEGDQUIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC1O2)S(=O)(=O)N

Origin of Product

United States

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